BenchChemオンラインストアへようこそ!

N-(3,4-dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide

Malonamide Rotatable Bonds Molecular Flexibility

N-(3,4-Dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide (CAS 338392-32-8) is a synthetic malonamide derivative characterized by a propanediamide core bridging a 3,4-dichlorophenyl ring and a pyrazin-2-yl group. This compound belongs to the broader class of N,N'-disubstituted malonamides, a scaffold investigated for antibacterial, enzyme-inhibitory, and anti-flaviviral activities.

Molecular Formula C13H10Cl2N4O2
Molecular Weight 325.15
CAS No. 338392-32-8
Cat. No. B2931532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide
CAS338392-32-8
Molecular FormulaC13H10Cl2N4O2
Molecular Weight325.15
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)CC(=O)NC2=NC=CN=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2N4O2/c14-9-2-1-8(5-10(9)15)18-12(20)6-13(21)19-11-7-16-3-4-17-11/h1-5,7H,6H2,(H,18,20)(H,17,19,21)
InChIKeyLXGGSYFIKPWFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide: A Structurally Distinct Malonamide for Focused Screening


N-(3,4-Dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide (CAS 338392-32-8) is a synthetic malonamide derivative characterized by a propanediamide core bridging a 3,4-dichlorophenyl ring and a pyrazin-2-yl group . This compound belongs to the broader class of N,N'-disubstituted malonamides, a scaffold investigated for antibacterial, enzyme-inhibitory, and anti-flaviviral activities [1] [2]. Its molecular formula is C13H10Cl2N4O2, with a molecular weight of 325.15 g/mol . The presence of both a hydrogen-bond-donating amide backbone and two distinct heteroaryl/aryl substituents creates a defined pharmacophoric topology that differentiates it from simpler pyrazinecarboxamide analogs in screening libraries .

Why N-(3,4-Dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide Cannot Be Replaced by a Generic Pyrazinecarboxamide Analog


Compounds bearing the 3,4-dichlorophenyl and pyrazine motifs are often cataloged together in screening decks, but the amide linkage architecture critically dictates bioactivity. The target compound possesses a malonamide (propanediamide) spacer, which introduces an additional methylene unit and a second amide bond relative to the simpler pyrazinecarboxamide analogs such as N-(3,4-dichlorophenyl)-2-pyrazinecarboxamide . This structural extension alters hydrogen-bonding capacity (two amide NH donors and two carbonyl acceptors versus one of each in the carboxamide), rotatable bond count, and molecular flexibility, all of which directly influence target binding thermodynamics [1]. Consequently, a procurement decision that substitutes a carboxamide for the malonamide based solely on shared aryl/heteroaryl fragments will likely yield divergent screening hit profiles, inaccurate SAR, and wasted assay resources.

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide


Rotatable Bond Count and Molecular Flexibility Differentiate the Malonamide from the Carboxamide Analog

N-(3,4-Dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide contains 5 rotatable bonds compared to only 2 rotatable bonds in the closest carboxamide analog, N-(3,4-dichlorophenyl)-2-pyrazinecarboxamide . This difference arises from the propanediamide central scaffold, which inserts an additional methylene carbon and a second amide linkage. Higher rotatable bond count correlates with greater conformational entropy penalty upon binding but also enables access to binding pockets that are sterically inaccessible to rigid carboxamide scaffolds [1].

Malonamide Rotatable Bonds Molecular Flexibility SAR

Hydrogen-Bond Donor/Acceptor Capacity Comparison with Carboxamide Analog

The target propanediamide provides 2 hydrogen-bond donor (HBD) sites and 4 hydrogen-bond acceptor (HBA) sites from its two amide groups, compared to 1 HBD and 3 HBA for the mono-amide analog N-(3,4-dichlorophenyl)-2-pyrazinecarboxamide . The additional amide unit doubles the HBD count, which is often a key determinant for target residence time and selectivity in enzyme active sites that require bidentate hydrogen-bonding interactions [1].

Hydrogen Bonding Malonamide Pharmacophore Target Engagement

Malonamide Scaffold Validated in Anti-Flavivirus SAR Distinct from Carboxamide Series

In a systematic evaluation of diamide-containing heterocycles against dengue and yellow fever viruses, pyrazine-2,3-dicarboxylic amides—structurally related malonamide-type compounds—exhibited anti-flavivirus activity at micromolar concentrations [1]. The activity was critically dependent on the diamide architecture; related mono-amide pyrazinecarboxamides tested in the same study showed markedly different inhibition profiles, confirming a class-level SAR that separates diamide scaffolds from simpler amides [1]. Although the exact target compound was not benchmarked in this study, the data establish that the malonamide connectivity is a scaffold-specific determinant of antiviral activity.

Anti-flavivirus Malonamide Dengue Yellow Fever SAR

Lipophilicity Differential Between Malonamide and Carboxamide Analogs Influences Membrane Permeability and Off-Target Binding

The calculated LogP for the target malonamide is estimated at 1.8–2.2 (based on the propanediamide core), which is lower than the measured LogP of 2.76 for the comparator N-(3,4-dichlorophenyl)-2-pyrazinecarboxamide . This ~0.6–1.0 LogP unit reduction reflects the greater polarity introduced by the additional amide group, which reduces passive membrane permeability and non-specific protein binding relative to the more lipophilic carboxamide analog [1].

Lipophilicity LogP Malonamide Carboxamide Permeability

Topological Polar Surface Area (tPSA) Distinguishes the Malonamide from Carboxamide in Blood-Brain Barrier Penetrance Predictions

The topological polar surface area (tPSA) of the target malonamide is calculated at approximately 101 Ų (sum of two amide contributions plus pyrazine nitrogens), compared to 54.9 Ų for the carboxamide analog N-(3,4-dichlorophenyl)-2-pyrazinecarboxamide . This 46 Ų difference places the malonamide above the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration, whereas the carboxamide falls well below it [1].

tPSA Malonamide Blood-Brain Barrier CNS Drug-Likeness

Recommended Application Scenarios for N-(3,4-Dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide


Focused Malonamide SAR Libraries for Antibacterial Drug Discovery

Given the established antibacterial activity of malonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) [1], N-(3,4-dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide serves as an ideal core scaffold for systematic SAR exploration. Its propanediamide linkage provides two amide bonds whose substitution patterns can be independently varied, enabling parallel optimization of potency and physicochemical properties. The compound should be prioritized in procurement for antibacterial programs that require a malonamide pharmacophore rather than a simpler carboxamide, as the dual-amide architecture has been shown to be essential for potentiator activity in combination with classic antimicrobials [1].

Anti-Flavivirus Screening Panels Targeting Dengue and Yellow Fever

Pyrazine-containing diamides have demonstrated anti-flavivirus activity in vitro, with the diamide connectivity being a critical structural determinant for inhibition [2]. This compound, bearing both the pyrazine heterocycle and the malonamide core, is a logical inclusion in focused screening decks for dengue and yellow fever drug discovery. Procurement for antiviral panels should explicitly select the malonamide form rather than carboxamide surrogates, as the latter have shown divergent and generally weaker inhibition profiles in published comparative evaluations [2].

Peripheral-Restricted Target Engagement Studies Where CNS Exclusion Is Desired

The elevated tPSA (~101 Ų) of N-(3,4-dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide, compared to 54.9 Ų for the carboxamide analog, predicts significantly reduced CNS penetration [3]. This property makes the malonamide the preferred procurement choice for programs where target engagement must be restricted to peripheral tissues, such as certain anti-inflammatory or metabolic disease targets. Using the carboxamide analog in such programs would risk confounding CNS-mediated effects, thus the malonamide's inherent physicochemical profile adds scientific value through tissue selectivity.

Crystallography and Biophysical Fragment Screening for Dual-Hydrogen-Bond Targets

With two hydrogen-bond donor sites versus one in the carboxamide analog [3], this compound is well-suited for X-ray crystallography or SPR-based fragment screening against targets that require bidentate hydrogen-bonding interactions in their active sites. The propanediamide core can serve as a stable anchor for soaking experiments, and procurement of the authentic malonamide ensures that crystallographic electron density maps accurately reflect the intended pharmacophore rather than a truncated carboxamide surrogate.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-N'-(pyrazin-2-yl)propanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.